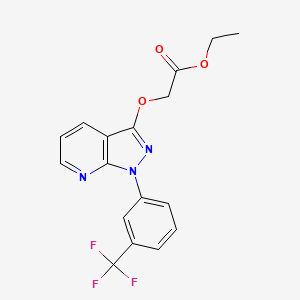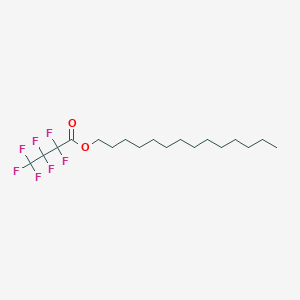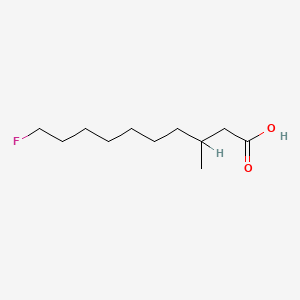
6H-Dibenzo(b,d)pyran-1-ol, 7,8,9,10-tetrahydro-3-(5-(p-fluorophenyl)-1-methylpentyl)-6,6,9-trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,8,9,10-Tetrahydro-3-[5-(p-fluorophenyl)-1-methylpentyl]-6,6,9-trimethyl-6h-dibenzo[b,d]pyran-1-ol is a synthetic compound that belongs to the class of dibenzopyrans
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,9,10-Tetrahydro-3-[5-(p-fluorophenyl)-1-methylpentyl]-6,6,9-trimethyl-6h-dibenzo[b,d]pyran-1-ol typically involves multi-step organic reactions. The starting materials often include substituted benzene rings and aliphatic chains. Common synthetic routes may involve Friedel-Crafts alkylation, Grignard reactions, and cyclization processes. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods would focus on optimizing cost, efficiency, and scalability. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
化学反応の分析
Types of Reactions
7,8,9,10-Tetrahydro-3-[5-(p-fluorophenyl)-1-methylpentyl]-6,6,9-trimethyl-6h-dibenzo[b,d]pyran-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: Halogenation, nitration, and sulfonation reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, altering the compound’s properties.
科学的研究の応用
Chemistry
In chemistry, 7,8,9,10-Tetrahydro-3-[5-(p-fluorophenyl)-1-methylpentyl]-6,6,9-trimethyl-6h-dibenzo[b,d]pyran-1-ol can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential effects on cellular processes and pathways. Its interactions with biological macromolecules can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicine, 7,8,9,10-Tetrahydro-3-[5-(p-fluorophenyl)-1-methylpentyl]-6,6,9-trimethyl-6h-dibenzo[b,d]pyran-1-ol may be investigated for its pharmacological properties. This includes its potential as an anti-inflammatory, analgesic, or anticancer agent.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 7,8,9,10-Tetrahydro-3-[5-(p-fluorophenyl)-1-methylpentyl]-6,6,9-trimethyl-6h-dibenzo[b,d]pyran-1-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Similar Compounds
Similar compounds to 7,8,9,10-Tetrahydro-3-[5-(p-fluorophenyl)-1-methylpentyl]-6,6,9-trimethyl-6h-dibenzo[b,d]pyran-1-ol include other dibenzopyrans and related structures. These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties.
Uniqueness
What sets 7,8,9,10-Tetrahydro-3-[5-(p-fluorophenyl)-1-methylpentyl]-6,6,9-trimethyl-6h-dibenzo[b,d]pyran-1-ol apart is its specific combination of substituents, which confer unique properties. This includes its potential interactions with biological targets and its reactivity in chemical reactions.
特性
CAS番号 |
54540-62-4 |
|---|---|
分子式 |
C28H35FO2 |
分子量 |
422.6 g/mol |
IUPAC名 |
3-[6-(4-fluorophenyl)hexan-2-yl]-6,6,9-trimethyl-7,8,9,10-tetrahydrobenzo[c]chromen-1-ol |
InChI |
InChI=1S/C28H35FO2/c1-18-9-14-24-23(15-18)27-25(30)16-21(17-26(27)31-28(24,3)4)19(2)7-5-6-8-20-10-12-22(29)13-11-20/h10-13,16-19,30H,5-9,14-15H2,1-4H3 |
InChIキー |
XWOGQWGVFZPMTO-UHFFFAOYSA-N |
正規SMILES |
CC1CCC2=C(C1)C3=C(C=C(C=C3OC2(C)C)C(C)CCCCC4=CC=C(C=C4)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(Z)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]-4-methylbenzamide](/img/structure/B13416698.png)










![[(2R,4aR,6S,7R,8S,8aR)-7-benzylsulfonyloxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] phenylmethanesulfonate](/img/structure/B13416766.png)
![4-[Ethyl(2-hydroxyethyl)amino]-2-methylbenzenediazonium tetrafluoroborate](/img/structure/B13416779.png)
